molecular formula C10H12BrNO2 B15235714 7-Bromo-5-methoxychroman-4-amine

7-Bromo-5-methoxychroman-4-amine

Cat. No.: B15235714
M. Wt: 258.11 g/mol
InChI Key: DNBCRMQIXHRRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methoxychroman-4-amine is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxychroman-4-amine typically involves the bromination of 5-methoxychroman-4-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require a controlled temperature and time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methoxychroman-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amine group can be reduced to form primary amines or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in polar solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted chroman derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield primary amines or other reduced derivatives.

Scientific Research Applications

7-Bromo-5-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

    5-Methoxychroman-4-amine: Lacks the bromine atom, leading to different reactivity and biological activity.

    7-Bromo-4-chromanone: Contains a carbonyl group instead of an amine, resulting in different chemical properties.

    5-Bromo-2-methoxychroman: The position of the bromine and methoxy groups is different, affecting its reactivity and applications.

Uniqueness: 7-Bromo-5-methoxychroman-4-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

7-bromo-5-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5,7H,2-3,12H2,1H3

InChI Key

DNBCRMQIXHRRNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(CCO2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.